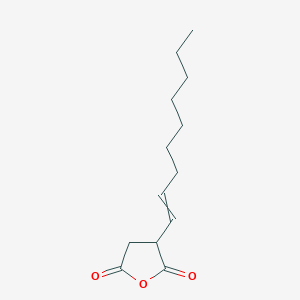

Nonenyl succinic anhydride

Description

Propriétés

IUPAC Name |

3-non-1-enyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQUIQAGZLBOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonenyl succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28928-97-4 | |

| Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(nonenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The reaction mechanism involves three critical steps:

-

Activation of the enophile : Maleic anhydride’s electron-deficient double bond interacts with the π-electrons of 1-nonene.

-

Hydrogen transfer : An allylic hydrogen from 1-nonene migrates to the maleic anhydride, generating a transient diradical intermediate.

-

Bond formation : The diradical collapses to form NSA, with the nonenyl group covalently bonded to the succinic anhydride backbone.

The stoichiometric equation is:

Catalytic Systems and Reaction Conditions

Industrial-scale NSA synthesis typically employs Lewis acid catalysts to accelerate the reaction and improve regioselectivity. Common catalysts include aluminum chloride () and zinc chloride (), which coordinate to the anhydride’s carbonyl oxygen, enhancing its electrophilicity.

Typical reaction conditions :

-

Temperature : 150–180°C (thermal activation without catalysts requires higher temperatures, exceeding 200°C).

-

Solvent : Aprotic solvents like toluene or xylene facilitate homogeneous mixing and heat transfer.

-

Reaction time : 4–8 hours under reflux, depending on catalyst loading and alkene purity.

| Parameter | Industrial Condition | Laboratory Condition |

|---|---|---|

| Catalyst | (1–2 mol%) | None (thermal) |

| Temperature | 160°C | 200°C |

| Solvent | Toluene | Xylene |

| Yield | 80–85% | 60–70% |

Data inferred from analogous alkenylsuccinic anhydride syntheses.

Industrial-Scale Production

Feedstock Preparation

High-purity maleic anhydride (b.p. 202°C) and 1-nonene (b.p. 146°C) are essential to minimize side reactions such as oligomerization or cross-linking. Pre-treatment steps include:

Process Optimization

Key variables affecting yield and selectivity:

-

Catalyst concentration : Excess (>3 mol%) promotes undesired dimerization of maleic anhydride.

-

Molar ratio : A 1:1.05 molar ratio of maleic anhydride to 1-nonene ensures complete conversion of the anhydride, minimizing residual reactants.

-

Temperature control : Gradual heating prevents localized overheating, which degrades the product.

Case study : A pilot plant achieving 85% yield used:

Laboratory-Scale Synthesis

Thermal Method (Catalyst-Free)

Small-scale NSA preparation often omits catalysts to simplify purification. The reaction proceeds via thermal activation at 200°C in xylene, though yields are lower (60–70%) due to competing side reactions.

Procedure :

-

Charge maleic anhydride (98.06 g, 1.0 mol) and 1-nonene (126.24 g, 1.05 mol) into a three-neck flask.

-

Add xylene (300 mL) and reflux under nitrogen for 12 hours.

-

Cool to room temperature, filter any solids, and concentrate under reduced pressure.

Challenges and Mitigation

-

Byproduct formation : Diels-Alder adducts between maleic anhydride and conjugated dienes (impurities in 1-nonene) reduce yield. Mitigation involves using ≥99% pure 1-nonene.

-

Hydrolysis : Exposure to moisture converts NSA to nonenylsuccinic acid. Strict anhydrous conditions (e.g., glovebox) are critical.

Purification and Characterization

Distillation

NSA’s high boiling point (325°C) necessitates short-path distillation under vacuum (e.g., 10 mmHg reduces b.p. to ~180°C). This step removes unreacted 1-nonene (b.p. 146°C at 760 mmHg) and oligomeric byproducts.

Analytical Validation

-

FT-IR : Peaks at 1850 cm and 1775 cm confirm the anhydride carbonyl groups.

-

: Signals at δ 5.3–5.5 ppm (alkene protons) and δ 2.6–3.0 ppm (succinic backbone protons) verify structure.

Emerging Methods and Innovations

Analyse Des Réactions Chimiques

Types of Reactions: Nonenyl succinic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form nonenyl succinic acid.

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Esterification: Alcohols, acidic catalysts such as sulfuric acid.

Amidation: Amines, elevated temperatures.

Major Products:

Hydrolysis: Nonenyl succinic acid.

Esterification: Nonenyl succinate esters.

Amidation: Nonenyl succinimides.

Applications De Recherche Scientifique

Curing Agent for Resins

NSA is widely used as a curing agent in the formulation of low-viscosity epoxy resins. Its ability to yield semi-flexible resins makes it suitable for applications in electronics, where flexibility and durability are crucial .

Corrosion Inhibitor

NSA serves as an effective corrosion inhibitor in non-aqueous systems such as lubricants, hydraulic fluids, greases, and fuels. This property enhances the longevity and performance of these products by preventing oxidation and degradation .

Detergent Intermediate

In the cleaning industry, NSA acts as a hydrophobic, anionic attractant that enhances the effectiveness of metal cleaning agents. This application is particularly valuable in industrial settings where metal surfaces require thorough cleaning .

Electron Microscopy

NSA is utilized in the Spurr embedding technique for electron microscopy. It aids in curing low-viscosity embedding resins that are essential for preparing samples for high-resolution imaging .

Modification of Starch

Recent studies have demonstrated NSA's role in modifying starches to improve their functional properties. For instance, when incorporated into quinoa starch, NSA enhances its thermal stability and resistance properties, making it suitable for food industry applications .

Data Table: Applications Summary

| Application | Description | Benefits |

|---|---|---|

| Curing Agent | Used in low-viscosity epoxy resins | Flexibility and durability |

| Corrosion Inhibitor | Prevents oxidation in lubricants and fuels | Enhanced longevity of products |

| Detergent Intermediate | Improves metal cleaning effectiveness | Better cleaning performance |

| Electron Microscopy | Curing agent for embedding resins | High-resolution imaging capabilities |

| Starch Modification | Enhances thermal stability of modified starches | Improved functional properties for food industry |

Case Study 1: Corrosion Inhibition

A study evaluated the effectiveness of NSA as a corrosion inhibitor in hydraulic fluids. The results indicated a significant reduction in corrosion rates compared to untreated fluids, demonstrating NSA's efficacy in extending the life of hydraulic systems.

Case Study 2: Starch Modification

Research on quinoa starch modified with NSA showed that the resistant starch content increased significantly after treatment. The study highlighted how NSA modification could be leveraged to enhance the nutritional value and functional properties of food products .

Mécanisme D'action

The mechanism of action of nonenyl succinic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The anhydride group is highly reactive and undergoes nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the anhydride group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

| Compound | Substituent Chain Length | Key Structural Features | Reactivity Profile |

|---|---|---|---|

| Nonenyl Succinic Anhydride | C9 (nonenyl) | Cyclic anhydride + hydrophobic C9 chain | Moderate reactivity; balances rigidity and flexibility in resins |

| Octenyl Succinic Anhydride (OSA) | C8 (octenyl) | Cyclic anhydride + shorter hydrophobic C8 chain | Higher hydrophilicity; optimized for esterification with polysaccharides |

| Dodecyl Succinic Anhydride (DDSA) | C12 (dodecyl) | Cyclic anhydride + long C12 chain | Lower reactivity; increases resin flexibility |

| Maleic Anhydride | N/A | Conjugated double bond in cyclic structure | High reactivity due to electron-deficient double bond |

- Nonenyl vs. Octenyl Succinic Anhydride: Nonenyl’s longer chain enhances hydrophobicity compared to OSA, making it less suitable for aqueous-phase reactions (e.g., starch modification) but ideal for hydrophobic resin networks. OSA’s shorter chain facilitates esterification with hydroxyl groups in starch, improving emulsification in food applications .

- Nonenyl vs. DDSA: Nonenyl’s intermediate chain length (C9) provides a balance between rigidity and flexibility in epoxy resins, whereas DDSA’s longer C12 chain reduces cross-linking density, resulting in softer polymers .

- Nonenyl vs. Maleic Anhydride: Maleic anhydride’s conjugated double bond increases electrophilicity, enabling rapid copolymerization with vinyl monomers (e.g., polyethylene production). Nonenyl’s reactivity is tailored for controlled curing in epoxy systems .

Epoxy Resin Formulations

- This compound: A critical component in Spurr resin (e.g., 25–44% by weight in formulations), enabling ultra-thin sectioning for transmission electron microscopy (TEM). Its thermal stability (curing at 60–70°C) ensures minimal sample deformation .

- DDSA and Methyl Nadic Anhydride: Often combined with this compound to adjust resin properties. For example, methyl nadic anhydride enhances chemical resistance, while nonenyl ensures hardness .

Food and Pharmaceutical Industries

- OSA: Modified starches (e.g., OSA-starch) exhibit superior emulsification and stability in Pickering emulsions, with free fatty acid release rates exceeding 90% during digestion .

- Succinic Anhydride (unmodified): Employed in drug synthesis for carboxylation reactions (e.g., cucurbitacin derivatives), but lacks the hydrophobic tuning of OSA or nonenyl .

Research Findings and Performance Metrics

Table: Key Performance Comparisons

Activité Biologique

Nonenyl succinic anhydride (NSA) is a chemical compound with the molecular formula and a CAS number of 28928-97-4. It has garnered attention for its diverse applications in various fields, including its biological activity. This article aims to provide a comprehensive overview of NSA's biological activity, including relevant data tables, case studies, and detailed research findings.

NSA is primarily used as a curing agent for low-viscosity epoxy resins, particularly in electron microscopy embedding formulations. It also serves as a corrosion inhibitor in non-aqueous systems and as an intermediate in detergent formulations . Its chemical structure contributes to its hydrophobic properties, making it suitable for applications requiring water resistance.

Antimicrobial Properties

Research indicates that NSA derivatives exhibit significant antimicrobial activity. For example, n-octenyl succinic acid, a related compound, has been shown to have effective microbiocidal properties against various bacteria and fungi under acidic conditions. The minimum inhibitory concentrations (MIC) of these compounds against common pathogens such as Staphylococcus aureus and Candida albicans have been documented.

Table 1: Antimicrobial Activity of NSA Derivatives

| Compound | MIC (ppm) against Staphylococcus aureus | MIC (ppm) against Candida albicans |

|---|---|---|

| n-Octenyl succinic acid | 1000 | 500 |

| n-Decenyl succinic acid | 1000 | 500 |

In one study, formulations containing n-octenyl succinic acid demonstrated yeasticidal activity with over 99.999% kill rates at concentrations of 200 ppm within five minutes .

Case Studies on Biological Activity

-

Antimicrobial Efficacy :

A study explored the efficacy of n-octenyl succinic acid in sanitizing compositions. The results indicated that formulations containing this compound were effective in reducing microbial load significantly, even in the presence of hard water conditions. The study noted that the presence of phosphoric acid enhanced the antimicrobial activity at lower pH levels . -

Toxicity Studies :

Investigations into the toxicity of NSA derivatives revealed that while they possess antimicrobial properties, they also exhibit irritant effects on human tissues. Safety data sheets recommend handling NSA with gloves and goggles due to its irritant nature .

The antimicrobial action of NSA derivatives is believed to be linked to their ability to disrupt microbial cell membranes. The hydrophobic nature of these compounds allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis .

Research Findings and Future Directions

Recent studies have focused on modifying NSA for enhanced functionality in various applications. For instance, research into micellar structures formed by NSA-modified pullulan has shown promising results for stabilizing emulsions, which could further expand the utility of NSA in food and pharmaceutical industries .

Q & A

Q. What are the standard synthetic routes for NSA, and how do reaction conditions influence product purity?

NSA is typically synthesized via the reaction of maleic anhydride with nonene (C9 alkene) under controlled temperature and catalysis. Optimal conditions include inert atmospheres (e.g., nitrogen), temperatures between 120–150°C, and catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity . Post-synthesis, purification via vacuum distillation (boiling point: 126–130°C at 0.15 mm Hg) is critical to remove unreacted precursors and byproducts . Purity can be verified using gas chromatography (GC) or HPLC, with anhydride-specific titrimetric methods for functional group quantification .

Q. How can NSA be characterized to confirm structural integrity and substitution efficiency?

Key techniques include:

- FTIR : Peaks at 1850 cm⁻¹ (C=O stretching of anhydride) and 1220 cm⁻¹ (C-O-C asymmetric stretching) confirm the anhydride group .

- NMR : ¹H NMR (δ 5.5–6.0 ppm for nonenyl protons) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) validate alkyl chain attachment .

- Elemental Analysis : Matches experimental vs. theoretical C/H/O ratios (C₁₃H₂₂O₃; MW: 224.3 g/mol) .

Q. What solvent systems are suitable for NSA in experimental workflows?

While NSA’s solubility is not fully characterized, structurally similar succinic anhydrides dissolve well in polar aprotic solvents (e.g., acetone, ethyl acetate) and show temperature-dependent solubility (e.g., ~1.032 g/mL density at 25°C) . For NSA, preliminary testing in acetone or acetonitrile at 25–60°C is recommended, with moisture-free conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can NSA-modified starch nanoparticles improve Pickering emulsion stability, and what parameters optimize their performance?

NSA’s amphiphilic structure enables starch modification via esterification under alkaline conditions (pH 8–9). Key steps:

- Esterification : React NSA (3–5% w/w) with starch in aqueous NaOH, followed by ultrasonication to enhance reaction efficiency .

- Nanoparticle Synthesis : Precipitation or high-pressure homogenization yields nanoparticles (50–200 nm).

- Emulsion Stability : NSA’s hydrophobic nonenyl chain reduces interfacial tension, while starch’s hydrophilic backbone stabilizes oil-in-water emulsions. Optimize NSA substitution degree (0.02–0.04) and particle size for maximal emulsion half-life (>7 days) .

Q. What strategies mitigate NSA’s moisture sensitivity in epoxy resin formulations for electron microscopy?

In Spurr’s resin formulations, NSA (34% w/w) is combined with vinyl cyclohexene dioxide and catalysts (e.g., dimethylbenzylamine). To prevent hydrolysis:

Q. How can NSA’s thermal stability be assessed for high-temperature applications?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~230°C, with mass loss stages corresponding to anhydride ring opening (150–200°C) and alkyl chain degradation (>300°C) . Differential scanning calorimetry (DSC) identifies exothermic peaks for crosslinking reactions in epoxy systems .

Q. What analytical methods quantify NSA substitution degrees in polymeric matrices?

- Titration : Hydrolyze NSA-modified polymers in aqueous NaOH, followed by back-titration with HCl to quantify unreacted hydroxyl groups .

- XPS : Surface-sensitive analysis of esterified carbon (C-O-C) vs. unmodified starch .

Methodological Challenges and Contradictions

Q. Why do solubility discrepancies arise in NSA-based studies, and how can they be resolved?

NSA’s solubility is reported as "undetermined" in some sources , while structurally similar anhydrides show temperature- and solvent-dependent behavior . Researchers should:

Q. How do competing reaction pathways impact NSA’s regioselectivity in esterification?

Maleic anhydride’s electron-deficient double bond favors alkylation at the α-position, but side reactions (e.g., oligomerization) can occur. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.